molecular formula C8H14O2S B13074730 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13074730
M. Wt: 174.26 g/mol
InChI Key: LYXCOKODADVNHX-UHFFFAOYSA-N
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Description

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a propylsulfanyl group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with propylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Propylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The propylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and biological activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the propylsulfanyl group, making it less hydrophobic.

    1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, resulting in different steric and electronic properties.

    1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid: Similar to the propylsulfanyl derivative but with an ethyl group, affecting its reactivity and interactions.

Uniqueness

1-(Propylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

1-propylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O2S/c1-2-6-11-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10)

InChI Key

LYXCOKODADVNHX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CCC1)C(=O)O

Origin of Product

United States

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